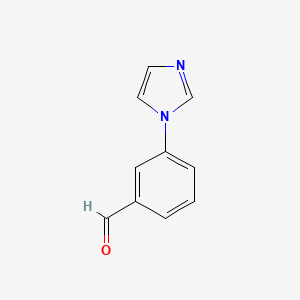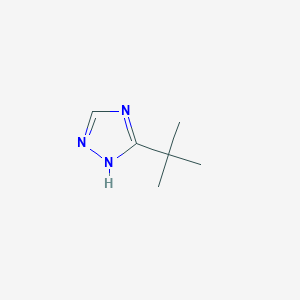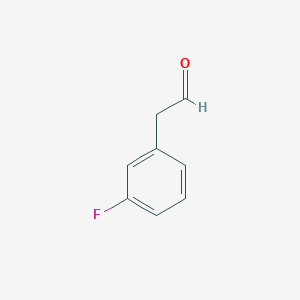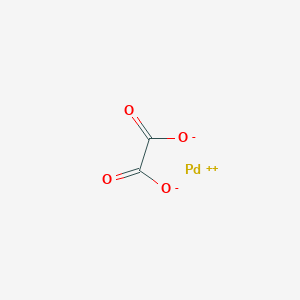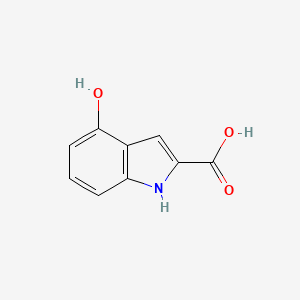
4-Hydroxy-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . The compound is also known by other names such as 1H-Indole-2-carboxylic acid, 4-hydroxy- .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The binding results of indole-2-carboxylic acid derivatives revealed that all these compounds effectively bound with the active site of HIV-1 integrase, with binding energy lower than -12.9 kcal/mol .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.4±3.0 kJ/mol and a flash point of 263.1±24.6 °C .Applications De Recherche Scientifique
Application in Cancer Treatment
Specific Scientific Field
Medical and Pharmaceutical Research
Summary of the Application
Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells . They have shown various biologically vital properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation, in a manner appropriate for the specific type of cancer.
Results or Outcomes
While the specific results or outcomes would depend on the specific type of cancer and the specific indole derivative, generally speaking, these compounds have shown promise in inhibiting the growth of cancer cells .
Application as Antiviral Agents
Specific Scientific Field
Virology and Pharmaceutical Research
Summary of the Application
Certain indole derivatives have been found to possess antiviral activity . They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific virus being targeted and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation, in a manner appropriate for the specific viral infection.
Results or Outcomes
While the specific results or outcomes would depend on the specific virus and the specific indole derivative, generally speaking, these compounds have shown promise in inhibiting viral replication .
Application as Histamine H3 Antagonists
Specific Scientific Field
Summary of the Application
Indole derivatives have been used as reactants for the preparation of substituted indole derivatives as histamine H3 antagonists .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific indole derivative being used. Typically, these compounds would be synthesized in a laboratory setting and then tested for their ability to act as histamine H3 antagonists .
Results or Outcomes
While the specific results or outcomes would depend on the specific indole derivative, generally speaking, these compounds have shown promise as histamine H3 antagonists .
Application as Inhibitors of Human Reticulocyte 15-lipoxygenase-1
Specific Scientific Field
Biochemistry and Pharmaceutical Research
Summary of the Application
Indole derivatives have been used as reactants for the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific indole derivative being used. Typically, these compounds would be synthesized in a laboratory setting and then tested for their ability to inhibit human reticulocyte 15-lipoxygenase-1 .
Results or Outcomes
While the specific results or outcomes would depend on the specific indole derivative, generally speaking, these compounds have shown promise as inhibitors of human reticulocyte 15-lipoxygenase-1 .
Safety And Hazards
Orientations Futures
Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The spread of antimicrobial resistance becomes a threat to both humans and animals . Therefore, the synthesis of new indole derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be a promising direction for future research .
Propriétés
IUPAC Name |
4-hydroxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRSMJJVHKMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564764 | |
| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1H-indole-2-carboxylic acid | |
CAS RN |
80129-52-8 | |
| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



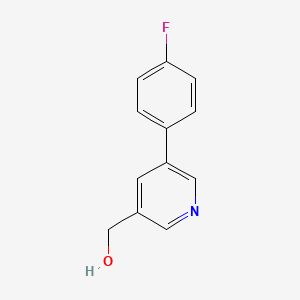
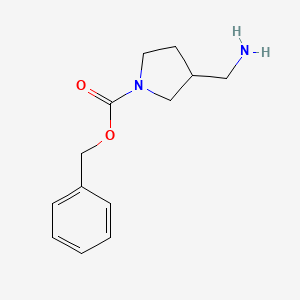
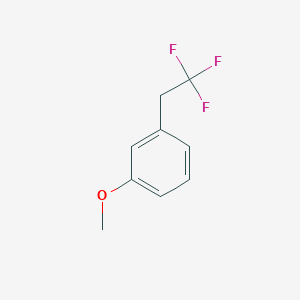
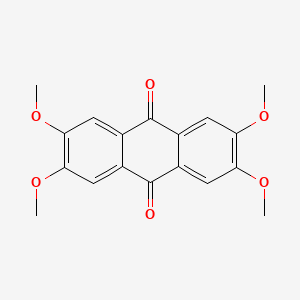
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
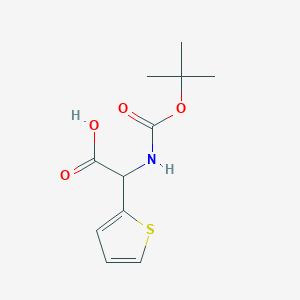
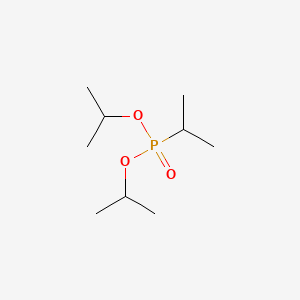
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
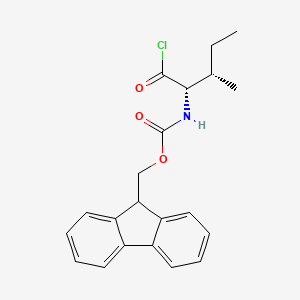
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
